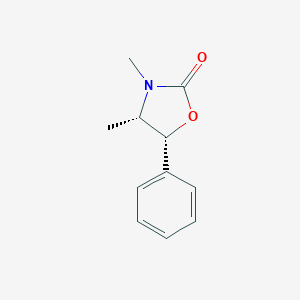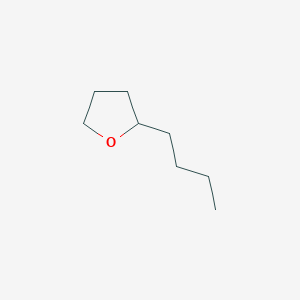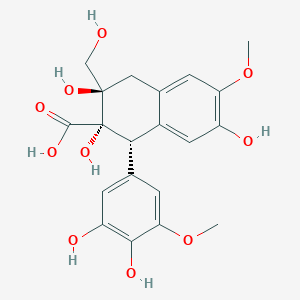
Plicatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plicatic acid is a natural product found in the wood of western red cedar trees (Thuja plicata). It is a type of organic compound known as a quinone methide, which has been found to have both beneficial and harmful effects. In
Aplicaciones Científicas De Investigación
Immunogenicity and Allergenicity Studies
Plicatic acid (PA) has been a focal point in studies exploring its immunogenic and allergenic properties. A notable example is a rabbit model developed to study the immunogenicity and allergenicity of PA, primarily found in western red cedar and known for causing occupational asthma. This study successfully raised specific anti-PA IgE and IgG antibodies in rabbits, depending on the immunization method. The sensitized rabbits displayed increased respiratory frequency and pulmonary resistance upon antigenic challenge with PA-protein conjugates, demonstrating its potential in advancing our understanding of occupational asthma induced by small molecular weight chemical compounds (Chan et al., 1987).
Complement Activation and Inflammatory Response
Research has also explored PA's ability to activate complement and generate chemotactic activity from human serum, shedding light on its potential role in inducing inflammatory responses in airways. This study highlighted that PA could activate complement via the classical pathway and suggested that this activation could contribute to the prevalence of industrial chronic bronchitis in subjects exposed to PA (Chan-yeung et al., 1980).
Chemical Characterization and Degradation Studies
Another line of research has focused on the chemical characterization of plicatic acid. Studies have described the preparation and analysis of crystalline derivatives of plicatic acid, providing insights into its molecular structure and potential degradation pathways. These findings have implications for understanding the environmental and biological impacts of plicatic acid (Gardner et al., 1960; Gardner et al., 1966).
Propiedades
Número CAS |
16462-65-0 |
|---|---|
Nombre del producto |
Plicatic acid |
Fórmula molecular |
C20H22O10 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1 |
Clave InChI |
PGFBYAIGHPJFFJ-PWIZWCRZSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O |
SMILES |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
Sinónimos |
plicatic acid plicatic acid, potassium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



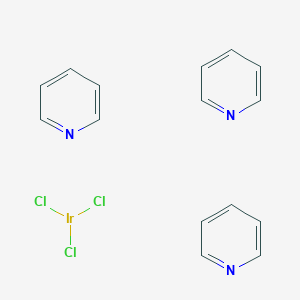

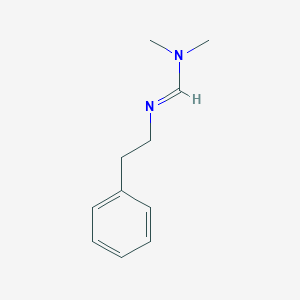
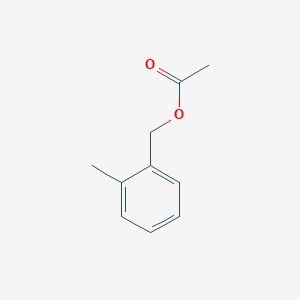
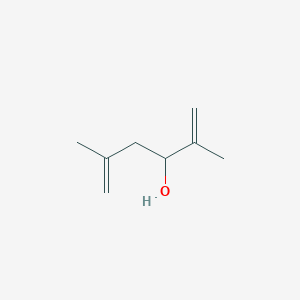
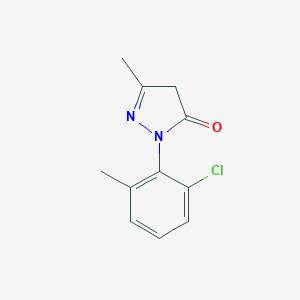
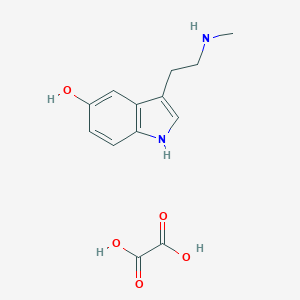
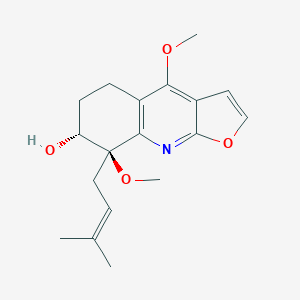
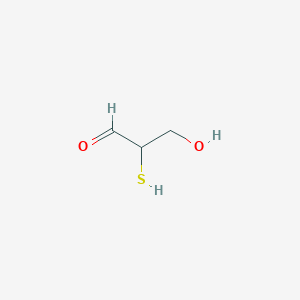
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
